![molecular formula C9H8N2O4S B2536491 Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide CAS No. 1031967-52-8](/img/structure/B2536491.png)
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been highlighted for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are influenced by many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. For instance, the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide results in 2-aminobenzenesulfonamides . These are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is influenced by the functional groups attached to the ring. For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Scientific Research Applications
- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored its potential as a novel antimicrobial agent in the fight against infections .
- Studies have suggested that this compound possesses antiviral activity. It may interfere with viral replication or entry mechanisms, making it a candidate for antiviral drug development. Further research is needed to explore its efficacy against specific viruses .
- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been investigated as a potential antihypertensive agent. Its effects on blood pressure regulation and vascular function are of interest to researchers .
- Some studies suggest that this compound may have antidiabetic properties. It could impact glucose metabolism, insulin sensitivity, or other factors related to diabetes management .
- Researchers have explored the compound’s impact on cancer cells. It may exhibit cytotoxic effects or interfere with cancer cell proliferation. Investigations into its mechanism of action and selectivity are ongoing .
- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been studied as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in synaptic transmission and memory formation .
Antimicrobial Activity
Antiviral Potential
Antihypertensive Properties
Antidiabetic Effects
Anticancer Potential
Modulation of AMPA Receptors
Mechanism of Action
Future Directions
The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring more functional groups that can be attached to the ring to enhance their pharmacological activities . Additionally, more studies could be conducted to better understand their mechanism of action .
properties
IUPAC Name |
methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIIACICBXIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |
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